Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate
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Overview
Description
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
The synthesis of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of a thieno[3,2-c]pyridine precursor, which is then functionalized with a 2-fluorophenyl group and a methyl ester group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols
Scientific Research Applications
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate can be compared with other similar compounds such as:
Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate: This compound has a similar structure but with a different position of the fluorine atom, which can affect its reactivity and applications.
Thieno[3,2-c]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-c]pyridine core, which is known for its ability to interact with various biological targets. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its binding affinity to specific receptors or enzymes.
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression and inflammation. For instance, it has demonstrated inhibitory effects on phosphodiesterases (PDEs), particularly PDE4D, which is implicated in various inflammatory processes and cognitive functions .
- Cytotoxicity : In vitro studies have revealed that this compound induces cytotoxic effects in cancer cell lines. It selectively targets tumor cells while sparing normal cells, suggesting a favorable therapeutic index. The mechanism may involve the induction of apoptosis or ferroptosis, a form of regulated cell death associated with oxidative stress .
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines and mediating immune responses. Such properties make it a candidate for treating conditions characterized by chronic inflammation .
Antitumor Activity
A series of studies demonstrated the antitumor efficacy of this compound against various cancer types:
- Liver Cancer : In vivo studies indicated that the compound effectively reduced tumor growth in xenograft models of hepatocellular carcinoma (HCC). The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways .
- Breast Cancer : Another study highlighted its selective cytotoxicity against MDA-MB-231 breast cancer cells. The compound was found to interfere with key regulatory proteins involved in cell proliferation and survival, such as CDK2 and cyclin D1 .
Anti-inflammatory Activity
In preclinical models, this compound exhibited significant anti-inflammatory effects:
- Asthma Models : The compound reduced airway hyperreactivity and eosinophilia in guinea pig models of asthma, demonstrating its potential as a therapeutic agent for respiratory conditions .
- Cytokine Release : It effectively inhibited the release of TNF-α and IL-6 from activated macrophages, suggesting a role in modulating immune responses during inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C15H10FNO2S |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO2S/c1-19-15(18)12-8-13-10(6-7-20-13)14(17-12)9-4-2-3-5-11(9)16/h2-8H,1H3 |
InChI Key |
ZPTJIKZUVHHURM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=C3F |
Origin of Product |
United States |
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